![molecular formula C16H15N3O7S B5055058 N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5055058.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with various functional groups, including an acetylamino sulfonyl group, a methoxy group, and a nitro group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps:
Sulfonylation: The sulfonyl group is introduced by reacting the nitrated compound with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.
Acetylation: The acetylamino group is added by reacting the sulfonylated compound with acetic anhydride in the presence of a catalyst like pyridine.
Coupling: The final step involves coupling the intermediate with 4-aminobenzamide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation, and automated systems for precise control of reaction conditions. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Reduction: Formation of N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, thereby modulating their activity. For instance, the nitro group can participate in redox reactions, while the sulfonyl and acetylamino groups can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxybenzamide: Lacks the nitro group, resulting in different reactivity and biological activity.
N-{4-[(Acetylamino)sulfonyl]phenyl}-3-nitrobenzamide: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxy-3-aminobenzamide: The reduced form of the nitro compound, with different chemical and biological properties.
Uniqueness
N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions with various molecular targets.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O7S/c1-10(20)18-27(24,25)13-6-4-12(5-7-13)17-16(21)11-3-8-15(26-2)14(9-11)19(22)23/h3-9H,1-2H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLMBFFFNOXGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.